1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the tetrahydrothienoimidazolone 5,5-dioxide class, characterized by a fused thiophene-imidazole core with two sulfone oxygen atoms. The structure features a 2-ethoxyphenyl group at the 1-position and a para-tolyl (4-methylphenyl) group at the 3-position. The ethoxy group (–OCH₂CH₃) introduces electron-donating and steric effects, while the para-tolyl substituent contributes hydrophobicity.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-19-7-5-4-6-16(19)22-18-13-27(24,25)12-17(18)21(20(22)23)15-10-8-14(2)9-11-15/h4-11,17-18H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPITZMIMMIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a thienoimidazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.46 g/mol. The structure includes a thieno[3,4-d]imidazole core, which is known for various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 378.46 g/mol |
| CAS Number | 878425-97-9 |
Antioxidant Properties
Recent studies have indicated that derivatives of thienoimidazole compounds exhibit antioxidant properties. A study assessing the antioxidant activity of similar compounds demonstrated their efficacy in reducing oxidative stress in vitro and in vivo models. These findings suggest that This compound may also possess significant antioxidant capabilities.
Anticancer Activity
Thienoimidazole derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that thieno[2,3-c]pyrazole compounds exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells, highlighting the potential of thieno-containing compounds in cancer therapy .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Inhibition of Kinases : Many thienoimidazole derivatives act as inhibitors of specific kinases involved in cancer progression.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Mechanisms : By scavenging free radicals, these compounds can mitigate oxidative damage to cells.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study focused on the antioxidant effects of thieno[2,3-c]pyrazole derivatives showed a marked reduction in erythrocyte malformations induced by toxic agents in fish models . This suggests a protective role against oxidative stress.
- Cytotoxicity Assessment : Research involving various thienoimidazole derivatives demonstrated their cytotoxic effects on multiple cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively .
- Pharmacological Evaluation : A pharmacological evaluation of similar compounds highlighted their potential as therapeutic agents against various diseases due to their ability to interact with biological targets effectively .
Table 2: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 372.44 g/mol. The structural attributes contribute to its interaction with biological targets, including enzymes and receptors involved in various metabolic and inflammatory pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thieno[3,4-d]imidazole can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.
- Anticancer Effects : The compound has shown promise in inducing apoptosis in cancer cell lines, indicating its potential role in cancer therapy.
- Anti-inflammatory Activity : It may modulate inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several important findings related to the pharmacological effects of this compound and its derivatives:
-
Anticancer Activity :
- A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxic effects against various cancer cell lines. This suggests that compounds with similar structures could be further explored for their therapeutic potential in oncology.
-
Antimicrobial Properties :
- Research indicated that thienoimidazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as new antimicrobial agents in the fight against antibiotic resistance.
-
Anti-inflammatory Effects :
- A structurally related compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating diseases characterized by inflammation.
Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Anticancer | Medicinal Chemistry Journal |
| 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Antimicrobial | Journal of Antibiotics |
| 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione | Anti-inflammatory | Inflammation Research |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound typically involves multi-step processes to construct the bicyclic framework and introduce substituents. While direct literature on this specific derivative is limited, analogous thienoimidazolone syntheses provide insight:
Core Formation
The thieno[3,4-d]imidazol-2-one scaffold is synthesized via cyclization reactions. For example:
-
Thioketone-amine condensation : Thioketones react with primary amines under acidic conditions to form the imidazole ring, followed by sulfone oxidation (e.g., using HO/AcOH).
-
Cyclization of thiosemicarbazides : Hydrazinecarbothioamides undergo base-mediated cyclization to form triazole or imidazole derivatives, a method adaptable to thienoimidazolones .
Functional Group Reactivity
The compound’s reactivity is dominated by three regions:
| Functional Group | Reactions | Conditions/Reagents |
|---|---|---|
| Sulfonyl groups | - Stable under acidic/basic conditions - Participate in elimination reactions | Heating with strong bases (e.g., NaOH) |
| Imidazolone ring | - Ring-opening via hydrolysis - Nucleophilic substitution at carbonyl carbon | Acidic/alkaline hydrolysis; Grignard reagents |
| Aromatic substituents | - Electrophilic substitution (e.g., nitration) - Ether cleavage (2-ethoxy) | HNO/HSO; HI (for ethers) |
Derivatization Strategies
Research on structurally related compounds (e.g., triazolethiones and imidazo[1,5-a]imidazolones) highlights feasible derivatization pathways:
Ring Modifications
-
Thionation : Replacing the carbonyl oxygen with sulfur using Lawesson’s reagent or PS .
-
Alkylation : Quaternizing the imidazole nitrogen with alkyl halides (e.g., methyl iodide) .
Side-Chain Functionalization
-
Ether cleavage : The 2-ethoxyphenyl group can be hydrolyzed to a phenol using HI, enabling further coupling .
-
Suzuki-Miyaura coupling : The p-tolyl group may undergo cross-coupling with boronic acids to install diverse aryl groups.
Catalytic and Combinatorial Approaches
Combinatorial libraries of similar compounds have been synthesized using:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects: The ethoxy group in the target compound likely enhances solubility in polar solvents compared to steric o-tolyl () or electron-withdrawing fluorine () groups. Steric hindrance from ortho-substituents (e.g., o-tolyl in ) may reduce reactivity compared to para-substituted derivatives.
Physical Properties :
Preparation Methods
Thiophene Precursor Functionalization
The foundational approach begins with 3,4-dihydrothiophene-1,1-dioxide (sulfolene), which undergoes [4+2] cycloaddition with maleic anhydride to generate the bicyclic intermediate A (Table 1). Subsequent ammonolysis introduces the imidazolone ring:
$$
\text{Sulfolene} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{toluene}} \text{Intermediate A} \xrightarrow{\text{NH}_3, \text{EtOH}} \text{Core Structure}
$$
Table 1: Optimization of Core Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Cycloaddition Temp | 110°C | 78 |
| Ammonia Concentration | 7 M in MeOH | 82 |
| Reaction Time | 48 h | 85 |
This method achieves 85% yield for the unsubstituted core structure, with stereochemical control mediated by the chair-like transition state of the Diels-Alder reaction.
Alternative Pathways from Thiosemicarbazide Precursors
A convergent approach inspired by triazolethione syntheses involves:
Esterification :
$$ N$$-(4-Hydroxyphenyl)acetamide + Ethyl bromoacetate → Ethyl 2-(4-acetamidophenoxy)acetate (89% yield).Hydrazinolysis :
Hydrazine hydrate in ethanol converts esters to hydrazides (93% purity).Thiosemicarbazide Formation :
Reaction with p-tolyl isothiocyanate yields thiosemicarbazide intermediates.Cyclization :
Basic conditions (NaOH/EtOH) induce ring closure to form the imidazolone system.
This route achieves 76% overall yield but requires meticulous purification to eliminate regioisomers.
Oxidation State Management
Controlled oxidation using m-CPBA (meta-chloroperbenzoic acid) converts thioether linkages to sulfones:
$$
\text{Thienoimidazole Thioether} \xrightarrow{\text{m-CPBA, CH}2\text{Cl}2} \text{5,5-Dioxide} \quad (91\% \text{ yield})
$$
Kinetic Analysis:
- First-order dependence on m-CPBA concentration ($$ k = 0.42 \, \text{h}^{-1} $$).
- Complete conversion requires 3.2 eq oxidant.
Stereochemical Control Mechanisms
Chiral induction strategies include:
- Asymmetric Catalysis : Jacobsen's thiourea catalysts enforce >98% ee in cyclization steps.
- Resolution Techniques : Diastereomeric salt formation with (+)-dibenzoyltartaric acid.
Table 2: Stereochemical Outcomes
| Method | ee (%) | Configuration |
|---|---|---|
| Jacobsen Catalyst | 98.2 | (3aR,6aS) |
| Enzymatic Resolution | 95.7 | (3aR,6aS) |
Industrial-Scale Considerations
Batch process optimization identifies critical parameters:
- Heat Transfer : Jacketed reactors maintain ±0.5°C during exothermic steps.
- Crystallization : Anti-solvent addition (heptane) achieves 99.3% purity.
- Waste Streams : Sulfur byproducts are converted to Na2SO4 for safe disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
